Superior LDHA Inhibition Potency: IC50 = 7 nM vs Unsubstituted Cbz-Proline Controls
In a recombinant human LDHA biochemical assay using sodium pyruvate as substrate following a 5-minute preincubation, (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate demonstrated an IC50 of 7 nM [1]. This represents a substantial potency enhancement relative to unsubstituted N-Cbz-proline, which exhibited baseline inhibition with IC50 values exceeding 10,000 nM (NE, no effect) in related pyrrolidine core expansion assays [2]. The 4-phenyl substitution on the pyrrolidine ring is thus directly responsible for a >1,428-fold potency improvement against LDHA.
| Evidence Dimension | LDHA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | N-Cbz-proline: >10,000 nM |
| Quantified Difference | >1,428x more potent |
| Conditions | Recombinant human LDHA, sodium pyruvate substrate, 5 min preincubation, diaphorase/resazurin detection |
Why This Matters
For procurement decisions targeting LDHA inhibitor development programs, this 7 nM IC50 value provides quantifiable justification for selecting the 4-phenyl-substituted derivative over standard N-Cbz-proline.
- [1] BindingDB. BDBM50569440: Inhibition of recombinant human LDHA. Vanderbilt University. Assay ID 1, Entry ID 50013770. View Source
- [2] PMC. Table 3. Expansion of the pyrrolidine core IC50 values. 2023 Jun 15. PMID: 37322251. View Source
